molecular formula C30H38O2 B14082677 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) CAS No. 2173992-23-7

4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene)

Cat. No.: B14082677
CAS No.: 2173992-23-7
M. Wt: 430.6 g/mol
InChI Key: TTWMYTVFVYIGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is an organic compound characterized by its phenylethane and pentyloxybenzene functional groups. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) typically involves the reaction of 4,4’-dihydroxybiphenyl with 1-bromo-4-pentyloxybenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1-Phenylethylidene) biphenol: Known for its applications in materials science and pharmaceutical development.

    Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Used in organic synthesis and materials science.

Uniqueness

4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

2173992-23-7

Molecular Formula

C30H38O2

Molecular Weight

430.6 g/mol

IUPAC Name

1-pentoxy-4-[1-(4-pentoxyphenyl)-1-phenylethyl]benzene

InChI

InChI=1S/C30H38O2/c1-4-6-11-23-31-28-19-15-26(16-20-28)30(3,25-13-9-8-10-14-25)27-17-21-29(22-18-27)32-24-12-7-5-2/h8-10,13-22H,4-7,11-12,23-24H2,1-3H3

InChI Key

TTWMYTVFVYIGSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.